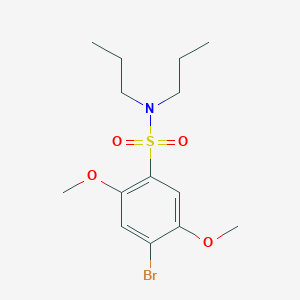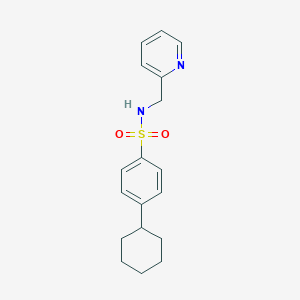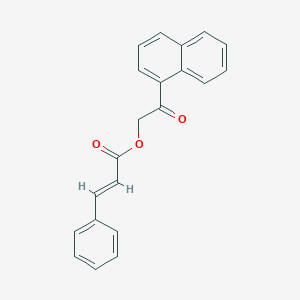
5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound is characterized by the presence of a chloro group, a methoxy group, a methyl group, and a tetrahydrofuranylmethyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide typically involves multiple steps. One common approach is as follows:
Starting Material: The synthesis begins with 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with tetrahydro-2-furanylmethylamine to form the desired sulfonamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the sulfonamide group, reducing it to a sulfonic acid.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.
Major Products:
Oxidation: Products include 5-chloro-2-methoxy-4-methylbenzenesulfonic acid.
Reduction: Products include 5-chloro-2-methoxy-4-methylbenzenesulfonic acid.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology:
Enzyme Inhibition:
Medicine:
Antimicrobial Agent: Sulfonamide derivatives are known for their antimicrobial properties, and this compound may be explored for similar applications.
Industry:
Chemical Intermediates: Used as intermediates in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it likely inhibits the activity of enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
- 5-chloro-2-methoxy-N-(4-nitrophenyl)benzenesulfonamide
- 4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide
Uniqueness:
- Structural Features: The presence of the tetrahydro-2-furanylmethyl group distinguishes it from other sulfonamides, potentially offering unique binding properties and biological activities.
- Applications: Its specific structure may confer unique advantages in terms of enzyme inhibition and antimicrobial activity compared to other sulfonamide derivatives.
Properties
IUPAC Name |
5-chloro-2-methoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-9-6-12(18-2)13(7-11(9)14)20(16,17)15-8-10-4-3-5-19-10/h6-7,10,15H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBNGMUVGDRNNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2CCCO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497464.png)
![3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B497466.png)



